N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide
Description
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Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35FN4O/c1-21-17-22(2)19-24(18-21)29(35)31-20-28(23-5-9-26(10-6-23)32(3)4)34-15-13-33(14-16-34)27-11-7-25(30)8-12-27/h5-12,17-19,28H,13-16,20H2,1-4H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPQOQGGYIKEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure indicates the presence of a piperazine moiety, which is often associated with various biological activities, particularly in the central nervous system.
Receptor Interaction
This compound has been shown to interact with several neurotransmitter receptors. Research indicates that it may act as a serotonin receptor modulator , influencing serotonergic pathways that are crucial in mood regulation and anxiety responses.
Antitumor Activity
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of tubulin polymerization, leading to disrupted mitotic processes in cancer cells. This aligns with findings from related compounds that target microtubule dynamics.
Case Studies
- In Vitro Studies : In tests involving human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer), this compound demonstrated moderate cytotoxicity. The observed perinuclear localization of the compound suggests effective internalization and potential targeting of intracellular structures .
- Animal Models : In rodent models, administration of the compound resulted in significant tumor regression in xenograft models of breast cancer. The compound's ability to cross the blood-brain barrier may also provide therapeutic advantages in treating brain tumors .
Comparative Biological Activity
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the antiplasmodial properties of compounds similar to N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide. Research indicates that derivatives of benzamides exhibit significant activity against Plasmodium falciparum, the causative agent of malaria.
- Mechanism of Action : The compound's activity is believed to stem from its ability to disrupt mitochondrial functions within the parasite. For instance, certain derivatives have shown to inhibit dihydroorotate dehydrogenase and affect hemoglobin catabolism in the parasite, leading to its death .
Anticancer Potential
The compound's structural components suggest potential anticancer applications. Piperazine derivatives have been documented to exhibit a range of pharmacological activities, including anticancer effects.
- Case Studies : One study demonstrated that piperazine-based compounds could inhibit tumor growth in various cancer cell lines. The presence of specific substituents on the piperazine ring enhances cytotoxicity against cancer cells while minimizing toxicity to normal cells .
Physicochemical Properties
Understanding the physicochemical characteristics of this compound is crucial for evaluating its drug-like properties.
| Property | Value |
|---|---|
| Log P | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 6 |
These properties suggest favorable absorption and distribution characteristics, which are essential for drug development.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of similar compounds indicates that modifications to the piperazine and benzamide moieties can significantly influence biological activity. The following insights have been gathered:
- Substituent Effects : The presence of electron-donating groups (like dimethylamino) enhances biological activity by increasing lipophilicity and improving membrane permeability.
- Fluorine Substitution : The introduction of fluorine atoms has been associated with increased potency against certain biological targets due to enhanced binding interactions .
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
Reaction:
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Conditions: Prolonged heating (80–100°C) with 6M HCl or 40% NaOH .
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Mechanism: Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated hydrolysis involves nucleophilic attack by hydroxide at the carbonyl carbon.
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Outcome: Cleavage of the amide bond generates 3,5-dimethylbenzoic acid and a secondary amine fragment containing the piperazine and dimethylamino groups .
Piperazine Ring Alkylation/Acylation
The piperazine moiety participates in alkylation or acylation reactions at its secondary amine sites:
Example Reaction:
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Conditions: Typically performed in polar aprotic solvents (e.g., DMF, THF) with bases like KCO or EtN .
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Electrophiles: Alkyl halides (R-X) or acyl chlorides (R-COCl) react selectively at the less hindered piperazine nitrogen .
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Applications: Used in modifying the fluorophenyl-piperazine side chain to tune pharmacokinetic properties .
Nucleophilic Aromatic Substitution (NAS) at Fluorophenyl Group
The 4-fluorophenyl substituent undergoes NAS under specific conditions:
Reaction:
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Conditions: Requires electron-withdrawing groups (e.g., piperazine) para to fluorine to activate the ring. Reactions often use DMSO or DMF at 60–120°C .
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Example: Substitution with morpholine yields 4-morpholinophenyl derivatives, enhancing solubility .
Dimethylamino Group Reactivity
The dimethylamino (-N(CH)) group participates in:
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Protonation: Forms water-soluble ammonium salts under acidic conditions (pH < 4) .
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Coordination Chemistry: Acts as a weak ligand for transition metals (e.g., Cu, Fe) in aqueous solutions, forming complexes detectable via UV-Vis spectroscopy .
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Oxidation: Susceptible to oxidation by peroxides or peracids, yielding N-oxide derivatives .
Photochemical and Thermal Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
